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molecular formula C12H13N B8401511 2,2-Dimethyl-3-phenylcyclopropanecarbonitrile

2,2-Dimethyl-3-phenylcyclopropanecarbonitrile

Cat. No. B8401511
M. Wt: 171.24 g/mol
InChI Key: XXCQEIYQDPRHOZ-UHFFFAOYSA-N
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Patent
US07723391B2

Procedure details

To a solution of 1-cyano-2,2-dimethyl-3-phenyl-cyclopropanecarboxylic acid (13.6 g, 63 mmol) in DMSO (125 mL) was added LiCl (10.72 g, 252 mmol) followed by NaHCO3 (7.96 g, 94.5 mmol) and water (4.55 g, 252 mmol). Gas evolution was observed, and within 30 minutes enough solids were dissolved to allow the milky mixture to stir. The reaction mixture was stirred at 170° C. for 18 hours, then cooled and poured into a mixture of water and brine (7/1, 800 mL) and extracted with ethyl ether. The combined organic extracts were dried over Na2SO4, filtered and evaporated under reduced pressure to give 7.79 g (76% yield) of 2,2-dimethyl-3-phenyl-cyclopropanecarbonitrile (3/1, cis/trans mixture).
Name
1-cyano-2,2-dimethyl-3-phenyl-cyclopropanecarboxylic acid
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
10.72 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step Two
Name
Quantity
4.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(C(O)=O)[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:4]1([CH3:13])[CH3:12])#[N:2].[Li+].[Cl-].C([O-])(O)=O.[Na+].O>CS(C)=O.[Cl-].[Na+].O>[CH3:12][C:4]1([CH3:13])[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:3]1[C:1]#[N:2] |f:1.2,3.4,7.8.9|

Inputs

Step One
Name
1-cyano-2,2-dimethyl-3-phenyl-cyclopropanecarboxylic acid
Quantity
13.6 g
Type
reactant
Smiles
C(#N)C1(C(C1C1=CC=CC=C1)(C)C)C(=O)O
Name
Quantity
10.72 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
7.96 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
4.55 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
brine
Quantity
800 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
within 30 minutes enough solids were dissolved
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 170° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1C1=CC=CC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.79 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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